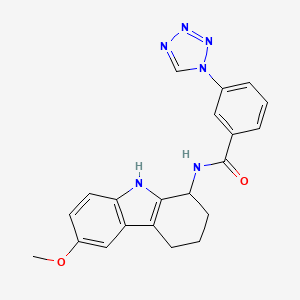

![molecular formula C9H16BrN5O B603302 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine CAS No. 2090532-38-8](/img/structure/B603302.png)

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxymethyl group, a 1,2,4-triazole ring, and a methylpiperazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by the introduction of the bromo and methoxymethyl groups. The final step would likely involve the attachment of the 4-methylpiperazine ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-triazole ring and the 4-methylpiperazine ring would likely contribute significantly to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo group, which is a good leaving group, and the 1,2,4-triazole ring, which can act as a nucleophile or a base .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo group could make it relatively heavy and polar, while the 1,2,4-triazole and 4-methylpiperazine rings could contribute to its solubility in organic solvents .Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

- The synthesis of derivatives related to 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine has led to the development of potential inhibitors of 15-lipoxygenase (15-LO). Compounds with a similar structure have shown effective 15-LO inhibition, indicating potential applications in biomedical research for conditions related to 15-LO activity (Asghari et al., 2016).

Antibacterial Applications

- Synthesized compounds related to the query chemical have demonstrated antibacterial activities. This suggests its potential utility in the development of new antibacterial agents, highlighting its significance in pharmaceutical research and development (Hui et al., 2010).

Synthesis of Biheterocycles

- The compound has been used as a precursor in the synthesis of a new series of biheterocycles, such as (1,2,3-triazol-1-yl)methyl-pyrimidines. This indicates its role in complex organic synthesis, contributing to the development of novel chemical entities with potential applications in medicinal chemistry (Aquino et al., 2017).

Synthesis of Novel Triazole Analogues

- Research has focused on the synthesis of novel triazole analogues from similar chemical structures. These analogues have shown significant antibacterial activity, reinforcing the potential of these compounds in the development of new antimicrobial agents (Nagaraj et al., 2018).

Electron-Releasing Power in Five-Membered Rings

- The compound has also been studied for its electron-releasing power when present in a five-membered ring. This research provides insights into the electronic properties of such compounds, which is valuable in the field of organic chemistry and material science (Barlin, 1967).

Anticancer Evaluation

- Some derivatives have been synthesized and evaluated for their anticancer activity. This highlights the potential of the compound in cancer research and drug development (Bekircan et al., 2008).

Future Directions

Mechanism of Action

Mode of Action

Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitutions, and oxidations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Properties

IUPAC Name |

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN5O/c1-13-3-5-14(6-4-13)9-11-8(10)12-15(9)7-16-2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONELEJLTSIFILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NN2COC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B603220.png)

![5-amino-1-[2-(4-isopropyl-1,3-thiazol-2-yl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603223.png)

![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603225.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)

![N-(6-methoxypyridin-3-yl)-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B603228.png)

![5-{(3-Fluorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)

methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)

![Phenyl[({[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B603237.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)

![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B603240.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B603241.png)